n-Octadecanoyl coenzyme a lithium salt
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Overview
Description
n-Octadecanoyl coenzyme A lithium salt, also known as stearoyl coenzyme A lithium salt, is a compound with the empirical formula C39H70N7O17P3S and a molecular weight of 1034.00 g/mol . It is a saturated fatty acid metabolite involved in polyunsaturated fatty acid synthesis and the peroxisome proliferator-activated receptor (PPAR) signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Octadecanoyl coenzyme A lithium salt typically involves the acylation of coenzyme A with stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of stearic acid, facilitating its reaction with coenzyme A .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
n-Octadecanoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced to form simpler fatty acid derivatives.
Substitution: It can undergo substitution reactions where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various fatty acid derivatives and metabolites that play crucial roles in metabolic pathways .
Scientific Research Applications
n-Octadecanoyl coenzyme A lithium salt has a wide range of scientific research applications, including:
Mechanism of Action
n-Octadecanoyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in metabolic pathways. It is a substrate for the enzyme stearoyl-CoA desaturase, which converts it to oleoyl-CoA. This desaturation step is crucial for the biosynthesis of unsaturated fatty acids . The compound also plays a role in the PPAR signaling pathway, influencing gene expression related to lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Palmitoyl coenzyme A lithium salt
- Oleoyl coenzyme A lithium salt
- Acetyl coenzyme A lithium salt
- Myristoyl coenzyme A lithium salt
- Decanoyl coenzyme A monohydrate
- Lauroyl coenzyme A lithium salt
- Octanoyl coenzyme A lithium salt hydrate
- Palmitoleoyl coenzyme A lithium salt
- Coenzyme A trilithium salt
Uniqueness
n-Octadecanoyl coenzyme A lithium salt is unique due to its specific role in the synthesis of monounsaturated fatty acids and its involvement in the PPAR signaling pathway. Its structure and function make it distinct from other coenzyme A derivatives, providing unique insights into fatty acid metabolism and its regulation .
Properties
Molecular Formula |
C39H66Li4N7O17P3S |
---|---|
Molecular Weight |
1057.8 g/mol |
IUPAC Name |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4 |
InChI Key |
MPFKQSRFWSQHAV-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
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